3-ethyl-2-methyl-1H-indole
Description
Significance of Indole (B1671886) Core Structures in Chemical and Biological Research
The indole core is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of peptides and bind to a variety of proteins. nih.govjchr.org This versatile structure is found in numerous natural and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchr.orgajchem-b.com Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. nih.govpcbiochemres.comwikipedia.org The rich chemistry of the indole nucleus allows for the synthesis of diverse libraries of compounds, which can be screened against various biological targets to identify new therapeutic agents. nih.gov
The indole ring system is also a key component in many marketed drugs, such as the HIV treatment delavirdine (B1662856) and the anticancer agent apaziquone. pcbiochemres.combohrium.com Its presence in natural products, from plant alkaloids to marine-derived compounds, has spurred extensive research into the synthesis and pharmacological potential of indole derivatives. nih.govbohrium.com
Overview of Key Substitutions and their Impact on Indole Reactivity
The reactivity of the indole ring is significantly influenced by the nature and position of its substituents. The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. bhu.ac.in The C3 position is the most reactive site, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org
Substituents on the indole ring can modulate its electronic properties and, consequently, its reactivity. Electron-donating groups, such as alkyl groups, further increase the electron density of the ring, enhancing its nucleophilicity and reactivity towards electrophiles. acs.org In the case of 3-ethyl-2-methyl-1H-indole, the presence of an ethyl group at the C3 position and a methyl group at the C2 position significantly influences its chemical behavior.
The alkyl groups at C2 and C3 sterically hinder certain reactions while electronically activating the ring. For electrophilic attack, if the highly reactive C3 position is occupied, as in 2-methylindole (B41428), substitution will occur at the C2 position. When both C2 and C3 are substituted, electrophilic attack may occur on the benzene portion of the ring, typically at the C5 or C6 position. wikipedia.orgbhu.ac.in The N-H proton of the indole can also be substituted, which alters the reactivity of the ring by preventing its participation in certain reaction mechanisms. bhu.ac.innih.gov
Historical and Contemporary Academic Interest in this compound
The study of indole chemistry dates back to the mid-19th century with the investigation of the natural dye indigo. jchr.org The Fischer indole synthesis, developed in 1883, remains a fundamental method for constructing the indole framework and can be used to produce substituted indoles like this compound. wikipedia.org
Historically, research on specific alkylated indoles like this compound has been part of broader investigations into the synthesis and properties of substituted indoles. More recently, interest in this compound has been driven by its potential as a building block for more complex molecules with specific biological activities. For instance, derivatives of 3-ethyl-1H-indole have been synthesized and evaluated for their potential as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. ajchem-a.com
Furthermore, research into the polymerization of indole derivatives has explored the synthesis of poly(2-ethyl-3-methylindole), highlighting its potential application in material science as a polymer with unique electronic and thermal properties. researchgate.net The continued exploration of such compounds in various research fields underscores the enduring importance of understanding the chemistry of specifically substituted indoles.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| CAS Number | 35246-18-5 |
| InChI Key | UTFUFZSBOJRSGN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC2=CC=CC=C21)C |
| Data sourced from PubChem CID 141985 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35246-18-5 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
UTFUFZSBOJRSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2 Methyl 1h Indole and Its Derivatives
Classical Indole (B1671886) Synthesis Approaches
The foundational methods for constructing the indole ring have been refined over more than a century. These classical approaches remain relevant for the synthesis of 2,3-disubstituted indoles like 3-ethyl-2-methyl-1H-indole.
Fischer Indole Synthesis Modifications and Optimizations
The Fischer indole synthesis, first reported in 1883, is a cornerstone for the creation of indole frameworks. nih.gov The process involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. ontosight.ai For the specific synthesis of this compound, the reaction would typically involve phenylhydrazine and 2-pentanone.
Traditional Fischer synthesis often requires harsh conditions, such as refluxing in concentrated acid, which can limit its applicability for sensitive substrates. nih.gov Consequently, numerous modifications have been developed to optimize the reaction. A significant advancement involves the use of tandem hydroformylation–Fischer indolization. This protocol allows for the synthesis of 2,3-disubstituted indoles from olefins and hydrazines in a one-pot procedure. rsc.orgsci-hub.se The process begins with the hydroformylation of an olefin to generate an α-branched aldehyde, which then condenses with phenylhydrazine. The resulting hydrazone undergoes an acid-promoted nih.govnih.gov-sigmatropic rearrangement to form an indolenine intermediate with a quaternary carbon at the C3 position. A subsequent Wagner–Meerwein-type rearrangement leads to the final 2,3-disubstituted indole. rsc.orgsci-hub.se
| Method | Key Features | Precursors | Conditions | Ref. |
| Classical Fischer Synthesis | Acid-catalyzed cyclization of phenylhydrazones. | Phenylhydrazine, 2-Pentanone | Concentrated acid (e.g., HCl, PPA), high temperatures. | nih.govontosight.ai |
| Tandem Hydroformylation–Fischer | One-pot synthesis from olefins; forms α-branched aldehydes in situ. | Olefins, Phenylhydrazine | 1. Hydroformylation (e.g., Rh catalyst, CO/H₂); 2. Acid-promoted cyclization. | rsc.orgsci-hub.se |
| Microwave-Assisted Synthesis | Significantly reduces reaction time compared to conventional heating. | Phenylhydrazine, Ketones | Microwave irradiation, often with a solid acid catalyst. |
Table 1: Modifications and optimizations of the Fischer Indole Synthesis for 2,3-disubstituted indoles.
Other Established Cyclization Protocols
Beyond the Fischer method, several other classical cyclization protocols have been established for indole synthesis. Among the most powerful for generating substituted indoles is the Larock indole synthesis. rsc.org This palladium-catalyzed annulation of 2-iodoanilines with alkynes is noted for its versatility and high degree of site selectivity. nih.govacs.org Unlike the Fischer synthesis, the Larock procedure generally offers milder reaction conditions and does not require a substituent on the aniline (B41778) nitrogen. nih.gov The reaction typically favors the formation of the product where the bulkier substituent of the alkyne is positioned at the C2 of the indole ring. nih.gov
For preparing 2,3-disubstituted indoles, the Larock annulation is carried out between a 2-iodoaniline (B362364) and a disubstituted alkyne. nih.govacs.org A sequential approach combining the Larock heteroannulation with silicon-based cross-coupling reactions has also been developed to create complex 2,3-disubstituted indoles. nih.gov Other classical methods, such as the Bischler, Madelung, and Reissert syntheses, also contribute to the diverse toolkit for indole formation, though their application may be more specialized. rsc.orgsemanticscholar.org A facile synthesis of 2,3-disubstituted indoles has also been developed from isatins, involving nucleophilic addition of Grignard reagents followed by reduction with borane. rsc.org
Modern Catalytic Strategies in Indole Ring Formation
Contemporary organic synthesis has seen a surge in the development of catalytic methods, particularly those employing transition metals like palladium. These strategies offer high efficiency, selectivity, and functional group tolerance for the construction of the indole core.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has become an indispensable tool for forming C-C and C-N bonds, which are central to indole synthesis. These reactions often proceed through mechanisms like oxidative addition, reductive elimination, and C-H activation, enabling the construction of highly functionalized indole derivatives. organic-chemistry.org
A prominent modern strategy for synthesizing functionalized indoles is through palladium-catalyzed intramolecular oxidative coupling. An efficient procedure has been developed for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from enamines derived from various anilines. mdpi.com This conversion can be optimized using microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com
The general approach often relies on the oxidative cyclization of N-aryl enamines. In 2008, the Glorius group reported a palladium-catalyzed oxidative cyclization of N-aryl enaminones and esters to produce indoles, using Cu(OAc)₂ as the oxidant. rsc.org More recently, copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been used to produce diverse indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates in a one-pot synthesis. rsc.org These methods highlight a trend towards C-H activation and cyclization of pre-formed N-aryl enamine intermediates to construct the indole ring. rsc.org
| Catalyst/Oxidant | Substrate Type | Key Transformation | Product | Ref. |
| Pd(OAc)₂ / Microwave | Enamines from anilines | Intramolecular oxidative C-C coupling | 2-Methyl-1H-indole-3-carboxylates | mdpi.com |
| Pd-catalyst / Cu(OAc)₂ | N-Aryl enaminones/esters | Oxidative cyclization via C-H activation | Substituted indoles | rsc.org |
| Cu(OAc)₂ / KMnO₄ | Arylboronic acids, (Z)-3-aminoacrylates | One-pot Chan-Lam N-arylation and intramolecular CDC | Indole-3-carboxylic esters | rsc.org |
Table 2: Research findings on the synthesis of Indole-3-Carboxylate derivatives via intramolecular coupling.
Carbonylation reactions, which introduce a carbonyl group into an organic molecule using carbon monoxide (CO) or a surrogate, are a powerful method for synthesizing functionalized indoles. nih.govresearchgate.netbeilstein-journals.org Palladium catalysis is frequently employed in these transformations.
One such method is the Pd(0)-catalyzed carbonylation of halide compounds. For instance, 2-aroylindoles can be synthesized via a one-pot, palladium-catalyzed domino reaction starting from 2-gem-dibromovinylaniline, which involves C,N-coupling, carbon monoxide insertion, and a Suzuki–Miyaura coupling. nih.govbeilstein-journals.org Another important route is the Pd(II)-catalyzed carbonylation of 2-alkynylanilines, which can yield N-substituted indole-3-carboxylic esters. researchgate.net These oxidative carbonylation reactions leverage the electrophilic character of Pd(II) species to catalyze heterocyclization. nih.govresearchgate.net The source of carbon monoxide can be CO gas or a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆) or phenyl formate, which can make the procedure more operationally simple. beilstein-journals.org
| Catalyst System | CO Source | Starting Materials | Product Type | Ref. |
| Pd(0) catalyst | CO gas (12 bar) | 2-gem-dibromovinylaniline | 2-Aroylindoles | nih.govbeilstein-journals.org |
| PdI₂ / KI | CO gas (40 bar) | 2-Alkynylaniline imines | Indole-3-carboxylic esters | researchgate.net |
| Pd(II) catalyst | Phenyl formate | Functionalized nitro compounds | Substituted indoles | beilstein-journals.org |
| Pd catalyst / Mo(CO)₆ | Mo(CO)₆ | Nitrostyrenes | Substituted 3H-indoles | beilstein-journals.org |
Table 3: Examples of Palladium-Catalyzed Carbonylative Approaches to Functionalized Indoles.
Heck Cyclization Variants
The Heck reaction, a cornerstone of carbon-carbon bond formation, has been adapted for the synthesis of indole scaffolds through intramolecular cyclization. Palladium-catalyzed intramolecular Heck cyclization of suitably substituted anilines, such as N-allyl-2-haloanilines, provides a direct route to 3-methyl indoles. rsc.org This methodology involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by migratory insertion of an olefin and subsequent β-hydride elimination.
While direct synthesis of this compound via a simple Heck reaction is less commonly detailed, variations of this process are highly relevant. For instance, a sequence involving a Heck reaction, a carbamate/aryl chloride coupling, and an isomerization has been presented as a highly efficient and general method for the regiocontrolled synthesis of 3-methylindoles. acs.org The annulation between o-haloanilines and ketones can also proceed via an aryl-Heck cyclization after the initial formation of an enamine. researchgate.net The versatility of palladium catalysis allows for the formation of diverse indole-based heterocycles through domino reactions that incorporate an intramolecular Heck-type arylation step. acs.orgsci-hub.se These principles can be conceptually applied to the synthesis of the target molecule by selecting appropriate precursors, such as a properly substituted N-butenyl-2-haloaniline.
Cobalt-Catalyzed Reductive C-H Alkylation
A significant advancement in indole functionalization is the direct C-H alkylation using non-precious metal catalysts. Cobalt-catalyzed reductive C-H alkylation has been specifically demonstrated for the synthesis of this compound from 2-methyl-1H-indole and acetic acid, using molecular hydrogen as the reductant. csic.esrsc.orgnih.gov This process represents a highly atom-economical approach, directly converting a C-H bond into a C-C bond.
The catalytic system typically comprises a cobalt(III) acetylacetonate (B107027) [Co(acac)₃] precursor, a phosphine (B1218219) ligand such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), and a Lewis acid co-catalyst, most effectively aluminum(III) trifluoromethanesulfonate (B1224126) [Al(OTf)₃]. csic.esnih.gov The reaction is believed to proceed via the in-situ formation of an aldehyde from the hydrogenation of the carboxylic acid, which then participates in the alkylation of the indole ring. csic.esrsc.org Optimization studies have shown that the choice of solvent and the loading of the co-catalyst are critical for achieving high yields. csic.esresearchgate.net For example, using cyclopentyl methyl ether (CPME) as a solvent allowed for a reduction in the catalyst loading while maintaining excellent yields. csic.esresearchgate.net
Table 1: Cobalt-Catalyzed Reductive C-H Alkylation of 2-Methyl-1H-Indole Data sourced from Cabrero-Antonino, J. R., et al. (2017). csic.esnih.gov
| Entry | Cobalt Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield of this compound (%) |
|---|---|---|---|---|---|---|---|
| 1 | Co(acac)₃ (4) | Triphos (8) | Al(OTf)₃ (10) | THF | 160 | 30 | 70 |
| 2 | Co(acac)₃ (4) | Triphos (8) | Al(OTf)₃ (10) | Toluene | 160 | 60 | 76 |
| 3 | Co(acac)₃ (2) | Triphos (4) | Al(OTf)₃ (5) | CPME | 160 | 30 | 89 |
Metal-Free Catalysis and Organocatalysis
In the drive towards more sustainable chemical synthesis, metal-free and organocatalytic methods have gained prominence. These approaches avoid the cost and toxicity associated with residual metals in the final products. For the synthesis of 3-substituted indoles, several metal-free strategies have been developed. researchgate.netdergipark.org.tr One common approach involves the condensation of indoles with various electrophiles, such as aldehydes or enones, catalyzed by a non-metallic species. dergipark.org.tr
Organocatalysis, which utilizes small organic molecules to accelerate reactions, is a powerful tool for constructing indole derivatives. acs.orgmdpi.com For example, Brønsted acids like p-toluenesulfonic acid can catalyze three-component reactions involving tryptamines, dimedone, and oxindoles to yield complex indole structures. dergipark.org.tr While a direct organocatalytic synthesis of this compound is not prominently featured, the principles of Friedel-Crafts alkylation of the indole nucleus with an ethylating agent under organocatalytic conditions are applicable. Chiral organocatalysts, often based on thiourea (B124793) or cinchona alkaloid scaffolds, have been employed in the asymmetric Michael addition of nucleophiles to electrophiles attached to the indole C3 position, demonstrating the potential for precise control over the synthesis of functionalized indoles. researchgate.netmostwiedzy.pl
Brønsted and Lewis Acid Catalysis
Acid catalysis is a classical and effective method for promoting reactions involving indoles. The electron-rich nature of the indole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution reactions catalyzed by both Brønsted and Lewis acids.
Lewis acids such as indium(III) triflate, gallium(III) triflate, and tin(II) triflate have been shown to promote the cobalt-catalyzed reductive alkylation of 2-methylindole (B41428). csic.es Beyond their role as co-catalysts, Lewis acids can directly catalyze the alkylation of indoles. For instance, various Lewis acids, including BF₃·Et₂O, TiCl₄, and Cu(OTf)₂, have been used to catalyze the cyclization of ortho-imino phenyldiazoacetates to form 2,3-substituted indoles in high yields. organic-chemistry.org The alkylation of 2,3-disubstituted indoles with trichloroacetimidate (B1259523) electrophiles is also efficiently catalyzed by Lewis acids, providing a route to C3-quaternary indolenines. nih.gov
Brønsted acids are also widely used. frontiersin.org A sulfonic-acid-functionalized ionic liquid, acting as a Brønsted acid catalyst, has been used for the Michael addition of indoles to electron-deficient olefins, yielding 3-substituted indoles. cdnsciencepub.comcdnsciencepub.com The synergistic use of a Brønsted acid with a Lewis acid has been explored for aromatic alkylations, a strategy that could be adapted for the ethylation of 2-methylindole. rsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic methodologies. openmedicinalchemistryjournal.com For indole synthesis, this includes the use of alternative energy sources like microwaves and environmentally benign solvent systems.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazine and a ketone (in this case, 2-butanone), can be significantly enhanced under microwave irradiation. researchgate.netdeepdyve.com This approach reduces reaction times from hours to minutes.
Microwave assistance has been successfully applied to a variety of indole-forming reactions, including metal-mediated cyclizations and multicomponent reactions. nih.govnih.govscispace.com For example, the synthesis of indole-2-carboxylic acid esters from 2-halo aryl ketones and ethyl isocyanoacetate is greatly improved by using controlled microwave irradiation in an ionic liquid, achieving excellent yields in a short time. scielo.brresearchgate.net Similarly, the synthesis of complex carbazole (B46965) derivatives through a domino Fischer indole reaction–intramolecular cyclization sequence has been efficiently performed in water under microwave irradiation. rsc.org
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DES) are classes of solvents heralded as green alternatives to volatile organic compounds (VOCs). ekb.eg Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive media for chemical reactions. openmedicinalchemistryjournal.com
ILs have been used both as solvents and as catalysts for indole synthesis. openmedicinalchemistryjournal.comtandfonline.com For instance, SO₃H-functionalized ionic liquids have been designed as recyclable Brønsted acid catalysts for the Fischer indole synthesis in water, allowing for easy separation of the product and reuse of the catalytic system. rsc.org The Michael addition of indoles to activated olefins can be performed efficiently at room temperature under solvent-free conditions using a sulfonic-acid-functionalized ionic liquid as a catalyst. cdnsciencepub.comcdnsciencepub.com The combination of ionic liquids and microwave irradiation provides a synergistic effect, further enhancing reaction rates and yields for the synthesis of indole derivatives. scielo.brscielo.br
Deep eutectic solvents, which are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a salt (e.g., choline (B1196258) chloride), share many of the green properties of ILs but are often cheaper and more biodegradable. ekb.egresearchgate.net DESs have been successfully employed as both the reaction medium and catalyst for various organic transformations, including the synthesis of substituted indoles. researchgate.netacs.org For example, a DES made from choline chloride and malonic acid has been used as a dual catalyst and medium for the one-pot synthesis of functionalized pyrroles, and similar principles are applicable to indole synthesis. researchgate.net
Solvent-Free and Aqueous Medium Reactions
The synthesis of indole derivatives under solvent-free or in aqueous media represents a significant advancement in green chemistry. These methods often lead to higher yields, reduced reaction times, and simplified work-up procedures, minimizing the environmental impact of chemical synthesis.
One of the most established methods for indole synthesis, the Fischer indole synthesis, has been successfully adapted to solvent-free conditions. researchgate.net This reaction involves the cyclization of an N-arylhydrazone, typically in the presence of an acid catalyst. nih.gov A notable green approach utilizes a marine sponge/H3PO4 mixture as a naturally occurring, chiral catalyst for the solvent-free synthesis of various indole derivatives from phenylhydrazine and different ketones. nih.gov The reaction proceeds by mixing the phenylhydrazine, a ketone, and the catalyst directly. nih.gov This method has proven effective for a range of substrates, affording the desired indole products in good to excellent yields. nih.gov
| Entry | Ketone | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | 2-Methyl-1H-indole | 15 | 95 |
| 2 | Ethyl methyl ketone | 2,3-Dimethyl-1H-indole | 15 | 96 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 20 | 94 |
| 4 | Acetophenone | 2-Phenyl-1H-indole | 30 | 92 |
Table 1. Solvent-Free Fischer-Indole Synthesis using Marine Sponge/H3PO4 Catalyst. nih.gov
Similarly, reactions in aqueous media are highly desirable. The synthesis of 3-substituted indoles has been efficiently carried out in water using Brønsted acidic ionic liquids like [DMAP-SO3H]Cl and [DMAP-H]HSO4 as catalysts. researchgate.net These catalysts facilitate the reaction of indoles with various aldehydes to produce bis(indolyl)methanes. The reactions are typically conducted by stirring the indole, aldehyde, and catalyst in water at a moderate temperature, with the products often precipitating from the reaction mixture, allowing for easy isolation without chromatography. researchgate.net
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | [DMAP-SO3H]Cl | 3 | 96 |
| 2 | 4-Chlorobenzaldehyde | [DMAP-SO3H]Cl | 3.5 | 98 |
| 3 | 4-Nitrobenzaldehyde | [DMAP-SO3H]Cl | 4 | 95 |
| 4 | Benzaldehyde | [DMAP-H]HSO4 | 3.5 | 94 |
| 5 | 4-Chlorobenzaldehyde | [DMAP-H]HSO4 | 4 | 96 |
Table 2. Synthesis of Bis(indolyl)methanes in Aqueous Media. researchgate.net
The Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has also been adapted for greener conditions. wikipedia.org Microwave-assisted, solvent-free, one-pot Bischler indole syntheses have been developed, demonstrating the versatility of this classic reaction in modern, environmentally conscious synthetic strategies. researchgate.net
Nanocatalyst Applications
The use of nanocatalysts in organic synthesis has gained prominence due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery compared to their homogeneous counterparts. Various nanocatalysts have been successfully employed for the synthesis of this compound and its derivatives.
Palladium nanoparticles have shown significant utility in indole synthesis. For instance, Pd nanoparticles supported on a siliceous mesocellular foam (Pd0–AmP–MCF) serve as a highly effective and recyclable heterogeneous catalyst for producing 2-substituted indoles. scispace.com This system catalyzes the reaction of N-tosylated o-iodoanilines with a range of terminal alkynes under mild conditions, affording the indole products in excellent yields without the need for phosphine ligands. scispace.com The catalyst can be recycled multiple times without a significant drop in activity. scispace.com
| Entry | N-Tosyl-o-iodoaniline | Alkyne | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Tosyl-2-iodoaniline | Phenylacetylene | 1-Tosyl-2-phenyl-1H-indole | 95 |
| 2 | N-Tosyl-2-iodoaniline | 1-Hexyne | 2-Butyl-1-tosyl-1H-indole | 91 |
| 3 | 4-Methyl-N-tosyl-2-iodoaniline | Phenylacetylene | 5-Methyl-1-tosyl-2-phenyl-1H-indole | 94 |
| 4 | 4-Methoxy-N-tosyl-2-iodoaniline | 1-Hexyne | 2-Butyl-5-methoxy-1-tosyl-1H-indole | 88 |
Table 3. Indole Synthesis using Pd0–AmP–MCF Nanocatalyst. scispace.com
Magnetic nanoparticles (MNPs) offer the advantage of easy separation from the reaction mixture using an external magnet. Iron(III) oxide (Fe3O4) MNPs have been used as an efficient and reusable catalyst for synthesizing various indole derivatives, such as 6H-Indolo[2,3-b]quinoxaline. nanochemres.org The reactions, typically involving isatin (B1672199) and various amines, proceed smoothly in THF under reflux, with the catalyst being recoverable and reusable for at least four cycles without significant loss of activity. nanochemres.org Other magnetic nanoparticle systems, including those based on manganese ferrite (B1171679) (MnFe2O4), have also been developed for the synthesis of 3-substituted indoles. researchgate.net
Furthermore, cobalt-rhodium heterobimetallic nanoparticles have been utilized for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to yield indoles under mild, additive-free conditions. organic-chemistry.org This catalytic system is robust and can be reused more than ten times without losing its efficacy. organic-chemistry.org The application of reduced graphene oxide/zinc oxide (RGO/ZnO) nanoparticles has also been reported for the aqueous synthesis of 3-substituted indoles, highlighting the expanding scope of nanocatalysis in indole chemistry. researchgate.net
Multi-Component Reactions for Complex Indole Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates atoms from most or all of the starting materials. nih.govrsc.org This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov Indole scaffolds, particularly those derived from 2-methylindole, are excellent substrates for MCRs, leading to the creation of diverse and complex heterocyclic systems. rsc.orgnih.gov
A notable example is the copper-catalyzed three-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles to construct diverse spirotetrahydrocarbazoles. nih.gov In this process, 2-methylindole reacts with an aromatic aldehyde in the presence of copper sulfate (B86663) (CuSO4) to form an in-situ generated indole-based ortho-quinodimethane. This reactive intermediate then undergoes a [4+2] Diels-Alder cycloaddition with a dienophile, such as a 3-methyleneoxindole, to yield complex spiro[carbazole-3,3'-indoline] derivatives with high diastereoselectivity. nih.gov
| Entry | Aldehyde (ArCHO) | Dienophile | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 1-Benzyl-3-methyleneindolin-2-one | 81 |
| 2 | 4-Methylbenzaldehyde | 1-Benzyl-3-methyleneindolin-2-one | 78 |
| 3 | Benzaldehyde | 1-Acetyl-3-methyleneindolin-2-one | 76 |
| 4 | 4-Nitrobenzaldehyde | 1-Acetyl-3-methyleneindolin-2-one | 85 |
Table 4. Copper-Catalyzed Three-Component Synthesis of Spirotetrahydrocarbazoles from 2-Methylindole. nih.gov
Another powerful application of MCRs is the synthesis of novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com A one-pot, three-component reaction between 3-cyanoacetyl indole, various aldehydes, and 1H-tetrazole-5-amine, catalyzed by triethylamine, yields 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and 3-cyanoacetyl indole, followed by a Michael addition of the tetrazole amine. The resulting intermediate undergoes intramolecular cyclization and subsequent auto-oxidation to furnish the final heterocyclic product. mdpi.com This methodology provides an efficient route to highly functionalized, fused heterocyclic systems containing an indole moiety. mdpi.comresearchgate.net
Reactivity and Derivatization Strategies of 3 Ethyl 2 Methyl 1h Indole
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring
Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic systems. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, with the C-3 position being the most reactive site in unsubstituted indoles.
Regioselective Functionalization at C-3 (e.g., Formylation, Acylation)
In typical indole chemistry, electrophilic substitution reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation occur with high regioselectivity at the C-3 position. orgsyn.orgchemijournal.com The Vilsmeier reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride, is a classic example of a reagent used for formylating electron-rich aromatic rings like indole. orgsyn.orgtcichemicals.com Similarly, acylation reactions using acid anhydrides or acyl chlorides, often in the presence of a Lewis acid catalyst, readily introduce acyl groups at the C-3 position. chemijournal.comnih.gov
However, for 3-ethyl-2-methyl-1H-indole, the C-3 position is sterically blocked by the ethyl group. Consequently, direct electrophilic functionalization at this site is not feasible. Electrophilic attack is therefore redirected to other positions on the indole ring. While substitution at the N-1 position or the C-2 methyl group can occur under certain conditions, functionalization on the benzenoid ring becomes a more probable pathway, leading to substitution at the C-4, C-5, C-6, or C-7 positions. The precise location of this substitution is governed by the specific reaction conditions and the directing effects of the existing substituents.
Remote Functionalization at C-6 of 2,3-Disubstituted Indoles
Given the blocked C-3 position, significant research has focused on achieving regioselective C-H functionalization on the benzene (B151609) moiety of 2,3-disubstituted indoles. rsc.org The C-6 position has emerged as a viable site for remote functionalization. A metal-free catalytic approach has been developed for the C-6 functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA). frontiersin.orgnih.govnih.gov This method provides a range of C-6 functionalized indoles in good yields and with excellent regioselectivity under mild conditions. frontiersin.orgnih.gov The substitution at both C-2 and C-3 is essential for the success of this reaction; using indoles with only one substituent leads to mixtures of isomers or different products. frontiersin.org
Another strategy employs scandium triflate (Sc(OTf)₃) as a catalyst to achieve C-6 functionalization with N-Ts aziridines. nih.gov This reaction proceeds under mild conditions and delivers the thermodynamically favorable C-6 substituted product. nih.gov Furthermore, an enantioselective method for C-6 functionalization has been developed using a chiral phosphoric acid catalyst, which enables the construction of enantioenriched C-6 functionalized indole products. acs.orgacs.org This highlights the potential for creating complex, chiral molecules from readily available 2,3-disubstituted indoles. acs.org
Table 1: Examples of C-6 Remote Functionalization of 2,3-Disubstituted Indoles
| Indole Substrate | Electrophile | Catalyst | Conditions | Product | Yield (%) |
| 2,3-dimethyl-1H-indole | β,γ-unsaturated α-ketoester | Benzenesulfonic acid | Toluene, 30°C | C-6 functionalized product | 42 |
| 2,3-dimethyl-1H-indole | β,γ-unsaturated α-ketoester | p-Toluenesulfonic acid (PTSA) | 30°C, 24h | C-6 functionalized product | Good yields |
| Tetrahydro-1H-carbazole | β,γ-unsaturated α-ketoester | PTSA (20 mol%) | 30°C, 24h | C-6 functionalized product | 71 |
| 2,3-disubstituted indoles | N-Ts aziridines | Sc(OTf)₃ | Mild conditions | C-6 functionalized product | N/A |
C-H Functionalization Approaches
Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. These methods avoid the need for pre-functionalized starting materials.
Reductive C-H Alkylation with Carboxylic Acids
A novel method for the direct C-H alkylation of indoles using carboxylic acids has been developed, employing a non-precious metal catalyst. nih.gov A catalytic system combining cobalt(III) acetylacetonate (B107027) (Co(acac)₃), a triphos ligand, and aluminum triflate (Al(OTf)₃) as a co-catalyst facilitates the reductive alkylation of indoles with a variety of carboxylic acids using molecular hydrogen as the reductant. nih.gov While the primary examples focus on the C-3 alkylation of 2-methyl-1H-indole, the protocol has been successfully applied to other substituted indole derivatives. nih.gov This methodology is significant as it uses readily available and stable carboxylic acids as alkylating agents, representing a direct and efficient functionalization strategy. nih.gov The reaction is believed to proceed via the in-situ formation of an aldehyde from the carboxylic acid, which then participates in the catalytic cycle. nih.gov
C-H Functionalization with Diazoacetate Esters
The reaction of indoles with diazoacetate esters, typically catalyzed by transition metals like rhodium, iridium, or iron, is a well-established method for C-H functionalization. nsf.govmdpi.comnih.gov These reactions usually proceed via a transient metal carbene intermediate that reacts with the nucleophilic C-3 position of the indole. nih.gov For N-protected indoles, this C-3 functionalization can be highly efficient and enantioselective. nih.govdigitellinc.com
In the case of this compound, the C-3 position is unavailable for this transformation. Research using engineered myoglobin enzymes has demonstrated the C-3 functionalization of unprotected indoles with ethyl diazoacetate. mdpi.comresearchgate.net However, attempts to react ethyl α-diazo-5-methylhexanoate with 1,3-dimethylindole were unsuccessful, indicating that substitution at C-3 prevents the typical C-H insertion reaction. nih.gov Therefore, for this compound, functionalization with diazoacetate esters would likely require harsh conditions and could potentially lead to N-H insertion or functionalization at other less reactive C-H bonds, depending on the catalytic system employed.
Transformations of the Indole Ring System and Substituents
Beyond direct C-H functionalization, the indole core and its substituents can undergo various transformations, including rearrangements and ring-opening/closing cascades.
A notable transformation is the acid-catalyzed 1,2-migration of substituents from the C-3 to the C-2 position. jst.go.jp Treatment of 3-substituted indoles with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce the migration of alkyl or aryl groups. This "dance reaction" provides a valuable route to C-2 substituted indoles, which are often more challenging to synthesize directly. jst.go.jp For this compound, this would involve the migration of the ethyl group from C-3 to C-2, resulting in 2-ethyl-3-methyl-1H-indole. This process proceeds through protonation of the indole at C-3, which facilitates the substituent shift. jst.go.jp
Another type of transformation involves the substituents themselves. For instance, a method has been developed for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.gov This reaction, which proceeds through a spirocyclic intermediate, involves a rearrangement that effectively transfers a functionalized side chain from the C-3 position to the C-2 position, with concomitant transformation of the functional group. nih.gov While this specific reaction starts with a nitroethyl group, it demonstrates the principle that complex rearrangements involving both the indole ring and its side chains can be achieved, offering pathways to novel indole structures.
Oxidation Reactions (e.g., Formyl Group, Dihydroindole Systems)
The oxidation of 2,3-dialkylindoles like this compound can be directed to several positions, depending on the reagents and reaction conditions. While the C3 position is typically the most nucleophilic site in indoles, its substitution in the target molecule redirects electrophilic attack.
One key transformation is formylation. The Vilsmeier-Haack reaction, which utilizes a reagent generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. ijpcbs.com For 2,3-disubstituted indoles where the C3 position is blocked, formylation can occur at other sites. For instance, studies on 1,2,3-trimethylindole have shown that Vilsmeier-Haack conditions can lead to formylation on the activated 2-methyl group, yielding a side-chain substituted product, 2-(1,3-dimethylindolyl)acetaldehyde, after hydrolysis. sciencemadness.org A similar pathway could be anticipated for this compound, potentially leading to oxidation at the 2-methyl or 3-ethyl group.
Furthermore, oxidation can affect the indole ring itself. While the indole core is relatively stable, strong oxidizing agents can lead to the formation of various products, including oxindoles or ring-opened derivatives. Controlled oxidation or, conversely, reduction can lead to dihydroindole (indoline) systems, which are important structural motifs in many alkaloids and pharmacologically active compounds. nih.gov
Reduction Reactions (e.g., Carbonyl Groups)
The reduction of derivatives of this compound is a valuable strategy for further functionalization. If a carbonyl group, such as a formyl or acetyl moiety, is introduced onto the indole scaffold (for example, through Vilsmeier-Haack or Friedel-Crafts reactions), it can be readily reduced.
Common reducing agents for this purpose include:
Sodium borohydride (NaBH₄) : A mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. For instance, an aldehyde group introduced onto the indole nucleus can be converted to a hydroxymethyl group. nih.gov
Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that can reduce aldehydes, ketones, esters, and amides.
Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) can also be employed. While harsh conditions can reduce the indole's pyrrole (B145914) ring to an indoline (B122111), milder conditions can be used for the selective reduction of appended functional groups like nitro or carbonyl groups. uwindsor.ca
N-Functionalization Strategies
The nitrogen atom of the indole ring (N-1 position) possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and amenable to functionalization. This N-functionalization is a common strategy to modify the electronic properties of the indole ring and to introduce diverse substituents.
The general procedure involves two steps:
Deprotonation : A suitable base, such as sodium hydride (NaH), potassium hydroxide (KOH), or butyllithium (BuLi), is used to abstract the N-H proton, generating a resonant-stabilized indolide anion. mdpi.com
Electrophilic Quench : The resulting anion is reacted with an electrophile to form a new N-C or N-heteroatom bond.
This strategy allows for a wide range of modifications, as detailed in the table below.
| Reaction Type | Electrophile Example | Product Type |
| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide) | N-Alkyl indole |
| N-Acylation | Acyl chlorides (e.g., acetyl chloride) | N-Acyl indole |
| N-Arylation | Aryl halides (in the presence of a catalyst like copper or palladium) | N-Aryl indole |
| N-Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride) | N-Sulfonyl indole |
Successful N-alkylation of various indole scaffolds has been extensively documented, demonstrating the versatility of this approach for creating diverse derivatives. mdpi.com
Rearrangement Reactions (e.g., Beckmann, Baeyer-Villiger on related intermediates)
Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular architectures. While not typically applied directly to the this compound molecule itself, these reactions are crucial in the synthesis of its precursors or in the transformation of its derivatives.
Beckmann Rearrangement : This acid-catalyzed reaction converts an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org In the context of indole synthesis, a ketone precursor could be converted to its oxime and then subjected to the Beckmann rearrangement to form a lactam. This lactam could then be carried forward through further steps to construct a more complex indole-annulated system. The key steps involve protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group that is trans to the leaving group. organic-chemistry.org
Baeyer-Villiger Oxidation : This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid like m-CPBA. rsc.orgorganic-chemistry.orgwikipedia.org This is particularly useful for synthesizing intermediates for indole alkaloids. For example, a cyclic ketone used as a starting material in a Fischer indole synthesis could first undergo a Baeyer-Villiger oxidation to introduce an ester functionality, thereby increasing molecular complexity early in the synthetic route. rsc.org The regioselectivity of this reaction is predictable, with the more substituted carbon atom (the one better able to stabilize a positive charge) preferentially migrating. organic-chemistry.orglibretexts.org
Synthesis of Advanced Indole Derivatives
The this compound core is a valuable building block for synthesizing more complex heterocyclic systems, including pharmacologically relevant scaffolds like imidazolidinones and spiro-oxindoles.
Incorporation into Imidazolidinone Pharmacophores
Imidazolidinones are five-membered heterocyclic rings containing a urea moiety, which are present in numerous biologically active compounds. nih.govorganic-chemistry.org A key strategy for incorporating an indole nucleus into an imidazolidinone structure is through amidoalkylation.
This reaction typically involves the acid-catalyzed reaction of an electron-rich nucleophile (like this compound) with an electrophilic iminium ion generated in situ. nih.gov For instance, reacting an N-(2,2-dialkoxyethyl)urea with a catalytic amount of acid, such as trifluoroacetic acid (TFA), generates a cyclic imidazolinium cation. nih.gov The indole, acting as a C-nucleophile, can then attack this cation to form a new C-C bond, resulting in a 4-(indolyl)imidazolidin-2-one derivative. This method offers a regioselective and efficient route to link the indole core directly to the imidazolidinone pharmacophore.
Formation of Spiro-Oxindole Derivatives
Spiro-oxindoles are a prominent class of natural and synthetic compounds where the C3 position of an oxindole is part of a spirocyclic system. rsc.orgacs.org These structures often exhibit significant biological activity. The synthesis of a spiro-oxindole derivative from this compound would involve a multi-step sequence.
A plausible synthetic pathway is outlined below:
| Step | Transformation | Description |
| 1 | Oxidation | The indole is first oxidized to the corresponding 3-ethyl-3-methyl-2-oxindole. This critical step transforms the planar indole into the oxindole scaffold, creating the C3 quaternary center. |
| 2 | Condensation | The oxindole is then reacted with a secondary amino acid (such as sarcosine or proline) and an aldehyde in a condensation reaction to generate an azomethine ylide in situ. |
| 3 | [3+2] Cycloaddition | The generated azomethine ylide, a 1,3-dipole, undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene). This step constructs the new five-membered ring (a pyrrolidine) spiro-fused at the C3 position of the oxindole. tandfonline.comnih.govrsc.org |
This sequence, particularly the 1,3-dipolar cycloaddition step, is a powerful and widely used method for constructing complex spiro[oxindole-pyrrolidine] scaffolds with high stereocontrol. acs.orgtandfonline.comnih.gov
Development of Indole-Based Sulfonamide Derivatives
The synthesis of indole-based sulfonamides is a significant area of medicinal chemistry. Generally, these compounds are prepared through the reaction of an indole nucleus with a sulfonyl chloride in the presence of a base. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The most common site for electrophilic attack on an unsubstituted indole is the C3 position. However, since the starting material is this compound, the C3 position is already substituted. In such cases, electrophilic substitution may occur at the N1 position or potentially at other positions on the benzene ring, depending on the reaction conditions and the directing effects of the existing substituents.
A general approach for the synthesis of N-indolyl sulfonamides involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with a sulfonyl chloride.
General Reaction Scheme:
Table 1: Potential Reagents for the Synthesis of Indole-Based Sulfonamides
| Reagent Category | Examples | Role in Reaction |
| Indole Substrate | This compound | Nucleophile |
| Sulfonylating Agent | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Electrophile |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Triethylamine (Et3N) | Deprotonation of indole nitrogen |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM) | Reaction medium |
While this outlines a plausible synthetic route, specific literature detailing the successful synthesis of sulfonamide derivatives from this compound, including reaction conditions and yields, is not available in the reviewed sources.
Generation of Pyranyl-Annulated Indole Analogs
Pyranoindoles are a class of heterocyclic compounds that exhibit a range of biological activities. The fusion of a pyran ring to the indole core can be achieved through various synthetic strategies, often involving cycloaddition or cyclization reactions.
One common approach to constructing a pyran ring is through a [4+2] cycloaddition (Diels-Alder) reaction, where a diene reacts with a dienophile. In the context of indole chemistry, an ortho-quinodimethane intermediate derived from the indole could potentially act as the diene. Another strategy involves the reaction of a hydroxy- or amino-substituted indole with a suitable three-carbon synthon that can undergo cyclization to form the pyran ring.
For 2,3-disubstituted indoles like this compound, the generation of a reactive intermediate for pyran annulation would likely involve functionalization of the benzene portion of the indole ring or activation of the existing alkyl substituents. For instance, the presence of a hydroxyl group on the benzene ring of the indole could facilitate a Pechmann condensation with a β-ketoester to form a coumarin-type fused pyran ring.
Table 2: General Strategies for the Synthesis of Pyranoindoles
| Synthetic Strategy | Description | Potential Application to this compound |
| Pechmann Condensation | Reaction of a phenol with a β-ketoester in the presence of an acid catalyst. | Would require prior hydroxylation of the benzene ring of the indole. |
| [4+2] Cycloaddition | Diels-Alder reaction between an indole-based diene and a dienophile. | Would require the generation of a reactive diene from the indole substrate. |
| Intramolecular Cyclization | Cyclization of an indole derivative bearing a suitable side chain that can form the pyran ring. | Would necessitate the introduction of a functionalized side chain onto the indole nucleus. |
Detailed experimental procedures and research findings for the synthesis of pyranyl-annulated indole analogs specifically from this compound are not described in the surveyed scientific literature. The development of such derivatives would likely require initial exploratory studies to determine the reactivity of this particular indole substrate under various cyclization conditions.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-ethyl-2-methyl-1H-indole by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The ¹H NMR spectrum of a related compound, 2,3-dimethyl-1H-indole, in CDCl₃ shows characteristic signals for the indole (B1671886) NH proton, aromatic protons, and methyl groups. For this compound, the ¹H NMR spectrum is expected to show a singlet for the N-H proton (typically in the range of δ 7.5-8.5 ppm), a multiplet for the aromatic protons of the benzene (B151609) ring (δ 7.0-7.6 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, a singlet for the C2-methyl protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2,3-dimethyl-1H-indole, the carbon signals appear in distinct regions corresponding to the aromatic and aliphatic carbons. nih.gov For this compound, the spectrum would similarly display signals for the eight carbons of the indole core and the three aliphatic carbons of the ethyl and methyl substituents.
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial in confirming the connectivity within the ethyl group by showing a cross-peak between the methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is useful for determining the molecule's conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 7.8 - 8.2 | - |
| C2 | - | 135 - 138 |
| C2-CH₃ | 2.3 - 2.5 | 11 - 14 |
| C3 | - | 110 - 113 |
| C3-CH₂CH₃ | 2.6 - 2.8 (q) | 17 - 20 |
| C3-CH₂CH₃ | 1.2 - 1.4 (t) | 14 - 17 |
| C4 | 7.5 - 7.7 | 121 - 123 |
| C5 | 7.0 - 7.2 | 119 - 121 |
| C6 | 7.0 - 7.2 | 120 - 122 |
| C7 | 7.3 - 7.5 | 110 - 112 |
| C3a | - | 128 - 130 |
| C7a | - | 135 - 137 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The FT-IR spectrum of indole and its derivatives typically shows a sharp absorption band in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration. nih.gov The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and ethyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.
FT-Raman spectroscopy provides complementary information. In the Raman spectra of indole and 3-methylindole, characteristic bands are observed that can be assigned to specific vibrational modes of the indole ring and its substituents. nih.govchemspider.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3400 - 3500 | 3400 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2970 | 2850 - 2970 | Stretching |
| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | 1200 - 1350 | Stretching |
| C-H bend | 700 - 900 | 700 - 900 | Out-of-plane bending |
Mass Spectrometry Techniques (e.g., HRMS, FAB) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₃N), the expected monoisotopic mass is approximately 159.1048 g/mol . nih.govnih.gov
Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation. The fragmentation of alkylindoles often involves the loss of alkyl groups. A common fragmentation pathway for 3-substituted indoles is the cleavage of the bond beta to the indole ring, which in this case could lead to the loss of a methyl radical from the ethyl group to form a stable quinolinium-like ion. The molecular ion peak (M⁺) is typically observed, and its odd mass is consistent with the nitrogen rule for a compound containing a single nitrogen atom. whitman.edu
Fast Atom Bombardment (FAB) is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value/Observation |
|---|---|---|
| HRMS | Exact Mass | m/z ≈ 159.1048 (for [M+H]⁺) |
| EI-MS | Molecular Ion & Fragmentation | M⁺ at m/z 159; fragments corresponding to loss of alkyl groups |
| FAB-MS | Molecular Ion | Prominent [M+H]⁺ at m/z 160 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined.
While a crystal structure for this compound is not publicly available, studies on other substituted indoles have demonstrated the utility of this technique in confirming their molecular structures and understanding their intermolecular interactions, such as hydrogen bonding involving the indole N-H group. nih.govnih.govresearchgate.net Such an analysis would provide unequivocal proof of the connectivity and conformation of the molecule.
Elemental Analysis and Microanalysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. rsc.orgacs.org For this compound, with the molecular formula C₁₁H₁₃N, the theoretical elemental composition can be calculated. This experimental technique is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimental values are typically expected to be within ±0.4% of the calculated values for a pure sample. acs.org
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₃N)
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 82.96 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.23 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80 |
| Total | 159.232 | 100.00 |
Thermal Analysis for Decomposition Kinetics and Stability Studies (e.g., TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a compound and to study its decomposition kinetics.
For indole and its derivatives, TGA can reveal the temperature at which decomposition begins, the rate of mass loss, and the amount of residue remaining at the end of the analysis. The thermal decomposition of indole itself has been studied, showing that it isomerizes and fragments at high temperatures. beilstein-journals.org Indole-based polymers have also been shown to have high thermal stability, with decomposition temperatures often exceeding 300°C. nih.gov A TGA analysis of this compound would provide valuable information on its thermal stability, which is an important parameter for its handling, storage, and potential applications. The thermogram would typically show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss corresponding to the volatilization and breakdown of the molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine a molecule's electronic structure and other properties.
Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Vibrational Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemrxiv.org For a molecule like 3-ethyl-2-methyl-1H-indole, DFT would be employed to:
Optimize Molecular Geometry: The first step in any computational analysis is to find the molecule's most stable three-dimensional structure—the geometry with the lowest energy. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. For substituted indoles, DFT has been shown to produce geometries that are in good agreement with experimental data. chemrxiv.org
Determine Electronic Structure: DFT calculations map the distribution of electrons within the molecule, providing insight into its chemical nature. This includes calculating the total energy and the energies of the molecular orbitals. General studies on substituted indoles show that the nature and position of substituents significantly influence the electronic properties of the indole (B1671886) ring. rsc.org
Predict Vibrational Properties: DFT can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental results to confirm the molecule's structure and identify characteristic vibrations of the ethyl and methyl groups attached to the indole core.
| Property | Description | Relevance to this compound |
| Molecular Geometry | Calculation of the lowest-energy arrangement of atoms, including bond lengths and angles. | Provides the foundational 3D structure for all other property calculations. |
| Electronic Structure | Determination of electron density distribution, total energy, and molecular orbital energies. | Helps understand the molecule's stability and regions of high or low electron density. |
| Vibrational Frequencies | Prediction of the frequencies of molecular vibrations (stretching, bending). | Allows for the generation of a theoretical IR spectrum to aid in structural confirmation. |
HOMO-LUMO Analysis and Energy Gap Determination for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.
LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap implies high stability. researchgate.net
In studies of various indole derivatives, substitutions on the indole ring have been shown to modulate the HOMO-LUMO gap. chemrxiv.org For this compound, the electron-donating nature of the alkyl groups would be expected to raise the energy of the HOMO, thereby influencing its reactivity and electronic transition energies compared to the unsubstituted indole parent molecule.
| Parameter | Definition | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher energy level indicates a stronger tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy level indicates a stronger tendency to accept electrons. |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and polarizability. |
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
The MEP map uses a color scale to indicate charge distribution:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like nitrogen). These areas are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms. These areas are favorable for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP analysis would likely show a region of negative potential (red) around the nitrogen atom of the indole ring, highlighting it as a primary site for electrophilic interaction. The distribution of potential across the rest of the aromatic ring and the alkyl substituents would reveal further details about its reactive sites.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Proton Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. NBO analysis is particularly useful for quantifying:
Charge Transfer: It can reveal hyperconjugative interactions, which are stabilizing charge transfers from occupied bonding (or lone pair) orbitals to unoccupied anti-bonding orbitals. These interactions are crucial for understanding molecular stability.
Intermolecular Interactions: NBO can be used to analyze hydrogen bonding and other non-covalent interactions between molecules.
Proton Transfer: By examining the interactions involving the N-H bond of the indole ring, NBO analysis can provide insights into the molecule's acidity and its potential to participate in proton transfer reactions.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies.
Reaction Pathway Analysis and Transition State Modeling
To understand how this compound might be formed or how it participates in subsequent reactions, chemists can model the entire reaction coordinate. This involves:
Identifying Intermediates: Locating all stable species that exist between the reactants and products.
Modeling Transition States (TS): Finding the highest energy structure along the reaction pathway that connects reactants to products. The TS is a critical point that determines the reaction's activation energy.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
Prediction of Regioselectivity and Activation Energies
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including their regioselectivity and the energy barriers (activation energies) that must be overcome. For substituted indoles like this compound, theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding their reactivity. These methods can elucidate the molecular mechanism and factors controlling selectivity in reactions such as electrophilic substitution or cycloadditions.
DFT-based reactivity indices and Frontier Molecular Orbital (FMO) analysis are commonly used to predict how an indole derivative will react. nih.gov The distribution of electron density in the highest occupied molecular orbital (HOMO) of the indole ring is a key indicator of where an electrophilic attack is most likely to occur. For indole itself, the C3 position is the most nucleophilic and thus the preferred site for electrophilic substitution. However, in this compound, the C3 position is already substituted. Computational models would therefore predict that electrophilic attack would be redirected to other positions on the indole ring. The presence of electron-donating alkyl groups at both the C2 and C3 positions enhances the electron density of the pyrrole (B145914) ring, influencing the regioselectivity.
Quantum chemical calculations can map the potential energy surface for a given reaction, identifying the transition state structures and their corresponding activation energies. mdpi.com For instance, in hetero-Diels-Alder reactions involving indole derivatives, computational analysis can determine the activation energies for the formation of different constitutional isomers, thereby explaining the experimentally observed regioselectivity. nih.gov A comparative analysis of the activation energies for different reaction pathways allows for the prediction of the major product under kinetic control. mdpi.com While specific studies detailing the activation energies for reactions of this compound were not found, the established computational methodologies are applicable. Such studies would involve calculating the energy profiles for electrophilic attack at various positions (e.g., C4, C5, C6, C7) to determine the most favorable reaction pathway. The steric hindrance introduced by the ethyl and methyl groups would also be a critical factor in these computational models. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor or enzyme. Such studies are fundamental in drug discovery for predicting binding affinity and rationalizing the mechanism of action.
Derivatives of 3-ethyl-1H-indole have been investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. ajchem-a.comajchem-a.com Molecular docking studies predicted that these indole derivatives exhibit strong binding affinities to the COX-2 active site, with binding scores significantly better than reference drugs like meloxicam. ajchem-a.comajchem-a.comresearchgate.net
In one such study, a series of new 3-ethyl-1H-indole derivatives containing an imidazolidinone pharmacophore were docked into the active site of the COX-2 enzyme. ajchem-a.com The docking results revealed strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.comajchem-a.com These favorable interactions are attributed to the formation of multiple hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site. For example, the most potent compound in the series was shown to form hydrogen bonds with ALA527, ARG120, TYR355, and LYS360. ajchem-a.com The indole scaffold itself plays a crucial role by fitting into the hydrophobic pocket of the enzyme.
Table 1: Molecular Docking Results of 3-Ethyl-1H-Indole Derivatives with COX-2
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| Derivative IIa | -10.40 | Not specified |
| Derivative IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 |
| Derivative IIc | Not specified | Not specified |
| Derivative IId | Not specified | Not specified |
| Meloxicam (Ref.) | -6.89 | Not specified |
This table presents data from molecular docking studies of 3-ethyl-1H-indole derivatives against the COX-2 enzyme, as reported in the cited literature. ajchem-a.comajchem-a.com
These computational findings highlight the potential of the this compound scaffold as a core structure for designing selective enzyme inhibitors. The specific interactions identified through docking studies provide a rational basis for further structural optimization to enhance potency and selectivity.
Prediction of Drug-Likeness and Pharmacokinetic Profiles (ADME Aspects)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness evaluation, is a critical step in modern drug discovery. These computational assessments help to identify candidates with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. The drug-likeness of a molecule is often evaluated using established guidelines like Lipinski's Rule of Five. researchgate.net
Computational studies on derivatives of 3-ethyl-1H-indole have been performed to assess their potential as orally bioavailable drugs. ajchem-a.comajchem-a.com These analyses typically involve calculating various physicochemical properties, such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). researchgate.net
ADME predictions for newly synthesized 3-ethyl-1H-indole derivatives intended as COX-2 inhibitors validated their drug-likeness and favorable pharmacokinetic profiles. ajchem-a.comajchem-a.com The screening process often involves applying multiple filters, including Lipinski, Ghose, and Veber rules, to predict if a compound is likely to be bioactive. researchgate.net For a series of indole derivatives, these computational tools predicted good oral druggability. sciencescholar.us A bioavailability score, which combines several parameters, is also often calculated to give a more holistic view of a compound's potential. researchgate.neteijppr.com
Table 2: Predicted Physicochemical and ADME Properties for Representative Indole Derivatives
| Parameter | Description | Typical Range (Lipinski's Rule) | Predicted Value Range for Indole Derivatives |
|---|---|---|---|
| Molecular Weight (MW) | Size of the molecule | < 500 g/mol | 2.25-3.13 |
| Log P | Lipophilicity / water solubility | < 5 | Conforms |
| H-Bond Donors (HBD) | Number of N-H, O-H bonds | < 5 | Conforms |
| H-Bond Acceptors (HBA) | Number of N, O atoms | < 10 | Conforms |
This table summarizes key parameters used to predict the drug-likeness and ADME profile of compounds, based on general principles and data from studies on indole derivatives. researchgate.netsciencescholar.useijppr.com
These in silico predictions suggest that the this compound core structure is a promising scaffold for the development of drug candidates with good pharmacokinetic properties. The ability to computationally screen for these attributes allows researchers to prioritize the synthesis and testing of compounds with a higher probability of success.
Electrochemical Behavior and Advanced Electroanalytical Methodologies
Redox Properties and Electrochemical Oxidation Mechanisms
While specific electrochemical data for 3-ethyl-2-methyl-1H-indole is not extensively documented, its redox behavior can be inferred from the well-established electrochemical characteristics of the indole (B1671886) nucleus and similarly substituted derivatives. Indole and its derivatives are known to be electrochemically active, readily undergoing oxidation at various electrode materials.
The primary site of oxidation in the indole ring is the electron-rich pyrrole (B145914) moiety, specifically the C2-C3 double bond. The electrochemical oxidation of indoles is generally an irreversible process that proceeds through the initial formation of a radical cation. This initial one-electron oxidation is often the rate-determining step. The stability and subsequent reaction pathways of this radical cation are highly dependent on the substitution pattern of the indole ring and the reaction medium.
For 2,3-disubstituted indoles like this compound, the presence of alkyl groups at these positions influences the electron density of the pyrrole ring and, consequently, its oxidation potential. Alkyl groups are electron-donating, which generally makes the indole ring easier to oxidize, shifting the oxidation potential to less positive values compared to the unsubstituted indole.
Following the initial formation of the radical cation, several reaction pathways are possible:
Dimerization: The radical cations can couple to form dimeric species. The substitution at the C2 and C3 positions in this compound would likely hinder dimerization at these sites, potentially leading to coupling at other positions or through different mechanisms.
Further Oxidation: The radical cation can undergo further oxidation to a dication, which is a highly reactive species.
Reaction with Nucleophiles: In the presence of nucleophiles (including the solvent), the radical cation can react to form new products. For instance, in the presence of water or alcohols, hydroxylated or alkoxylated derivatives can be formed. Electrochemical oxidation in the presence of bromide ions has been shown to lead to the formation of 2-oxindoles. rsc.org
Polymerization: Under certain conditions, the radical cations can initiate polymerization, leading to the formation of polymeric films on the electrode surface, a phenomenon known as electrode fouling.
Voltammetric Techniques for Characterization
Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive species like this compound. By measuring the current response to a varying potential, these methods provide insights into oxidation and reduction potentials, reaction mechanisms, and kinetics.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a compound. In a typical CV experiment involving an indole derivative, the potential is scanned in a positive direction, leading to an anodic peak corresponding to the oxidation of the indole ring. The potential at which this peak occurs (Epa) provides information about the ease of oxidation.
For indole derivatives, the oxidation peak is typically irreversible, meaning that on the reverse scan, the corresponding reduction peak is either absent or significantly diminished. This irreversibility is due to the fast follow-up chemical reactions of the initially formed radical cation, as discussed in the previous section.
The peak current (ipa) in cyclic voltammetry is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. By studying the effect of scan rate on the peak potential and peak current, information about the reaction mechanism, such as the number of electrons transferred and the kinetics of the follow-up reactions, can be elucidated.
Table 1: Expected Cyclic Voltammetry Parameters for 2,3-Dialkyl-Substituted Indoles
| Parameter | Expected Observation | Significance |
| Anodic Peak Potential (Epa) | A single peak in the positive potential range. | Indicates the potential at which oxidation occurs. The exact value is influenced by the specific alkyl substituents and the experimental conditions (solvent, pH, electrode material). |
| Cathodic Peak | Generally absent or significantly smaller than the anodic peak. | Confirms the irreversible nature of the electrochemical oxidation due to fast subsequent chemical reactions of the radical cation. |
| Peak Current (ipa) vs. Scan Rate (ν^1/2) | A linear relationship. | Suggests that the oxidation process is controlled by the diffusion of the analyte to the electrode surface. |
Note: This table represents expected trends based on the general electrochemical behavior of indole derivatives, as specific data for this compound is not available.
Square Wave Voltammetry (SWV)
Square wave voltammetry is a differential pulse technique that offers higher sensitivity and better resolution compared to cyclic voltammetry, making it well-suited for quantitative analysis. The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse pulses, and the difference in these currents is plotted against the base potential.
This technique effectively discriminates against the background charging current, resulting in a higher signal-to-noise ratio. For the analysis of indole derivatives, SWV can be used to determine their concentration at low levels. Similar to CV, the SWV of an indole derivative would exhibit a well-defined oxidation peak.
The peak height in SWV is directly proportional to the concentration of the analyte, allowing for the construction of calibration curves for quantitative measurements. The peak potential provides qualitative information for identifying the substance.
Advanced Electrode Materials in Indole Derivative Studies
The choice of electrode material can significantly influence the electrochemical response of indole derivatives, affecting sensitivity, selectivity, and the occurrence of side reactions like electrode fouling.
Pencil Graphite (B72142) Electrodes (PGE)
Pencil graphite electrodes have emerged as attractive, low-cost, and disposable alternatives to traditional solid electrodes like glassy carbon. Their affordability and the ease of renewing the electrode surface by simply extruding more lead make them particularly useful for applications where electrode fouling is a concern, which is often the case in the oxidation of organic molecules like indoles.
The electrochemical properties of PGEs are influenced by the composition of the pencil lead, which typically contains graphite, clay, and a polymer binder. These components can provide a unique surface chemistry that may enhance the electrochemical response for certain analytes. Studies have shown that PGEs can exhibit lower background currents and higher sensitivity compared to other carbon-based electrodes for the analysis of various organic compounds.
In the context of indole derivative analysis, the disposable nature of PGEs is a significant advantage, as it mitigates the problems associated with the adsorption of oxidation products on the electrode surface. This allows for more reproducible measurements without the need for time-consuming electrode polishing procedures.
Table 2: Characteristics of Pencil Graphite Electrodes for Electroanalysis
| Feature | Description | Advantage for Indole Analysis |
| Cost-Effectiveness | Readily available and inexpensive pencil leads are used as the electrode material. | Reduces the cost of analysis, especially for routine measurements. |
| Disposability | The electrode surface is easily renewed or the entire electrode can be discarded after a single use. | Overcomes issues of electrode fouling from indole oxidation products, ensuring high reproducibility. |
| Wide Potential Window | Offers a suitable potential range for studying the oxidation of many organic compounds. | Allows for the investigation of indole oxidation without interference from solvent or electrolyte decomposition. |
| Ease of Modification | The surface of PGEs can be easily modified to enhance selectivity and sensitivity. | Opens possibilities for developing sensors tailored for specific indole derivatives. |
Boron-Doped Diamond (BDD) Electrodes
Boron-doped diamond electrodes are considered advanced electrode materials with several unique and advantageous properties for electroanalysis. BDD electrodes are fabricated by doping diamond films with boron, which imparts electrical conductivity.
Key characteristics of BDD electrodes include:
A very wide potential window: BDD electrodes have a significantly wider potential window in aqueous solutions compared to conventional electrodes. This allows for the investigation of redox processes that occur at very positive or negative potentials without interference from the electrolysis of water.
Low and stable background currents: This feature contributes to a high signal-to-noise ratio and, consequently, very low detection limits.
Resistance to fouling: The surface of BDD is exceptionally stable and inert, making it highly resistant to the adsorption of molecules and the formation of passivating layers. This is a major advantage for the analysis of compounds like indoles that are prone to producing fouling films upon oxidation.
High chemical and mechanical stability: BDD electrodes are robust and can be used in harsh chemical environments.
For the study of this compound and other indole derivatives, BDD electrodes offer the potential for highly sensitive and stable measurements. The resistance to fouling would allow for repeated and reliable analysis without significant loss of electrode activity. The wide potential window could enable the observation of oxidation processes that might not be accessible with other electrode materials. For example, a study on the electroanalytical determination of indole-3-acetic acid, a related indole derivative, successfully utilized a BDD electrode with square-wave voltammetry.
Table 3: Properties of Boron-Doped Diamond Electrodes and Their Relevance to Indole Analysis
| Property | Description | Implication for Indole Analysis |
| Wide Potential Window | Large range of accessible potentials before solvent breakdown. | Enables the study of indole oxidation at high positive potentials with minimal background interference. |
| Low Background Current | Inherently low and stable capacitive currents. | Leads to improved signal-to-noise ratios and lower detection limits for indole derivatives. |
| Resistance to Fouling | Inert surface that resists the adsorption of oxidation products. | Provides stable and reproducible voltammetric signals over multiple measurements, overcoming a common challenge in indole electrochemistry. |
| Chemical Inertness | Highly stable in a wide range of chemical environments. | Allows for the analysis of indoles in various media without electrode degradation. |
Graphene-Modified Electrodes
The electrochemical investigation of indole derivatives, such as this compound, has been significantly advanced by the use of chemically modified electrodes, particularly those incorporating graphene. nih.govnih.govmdpi.commdpi.com Graphene, a single layer of sp²-hybridized carbon atoms arranged in a two-dimensional honeycomb lattice, possesses exceptional properties that make it an ideal material for electrode modification. These properties include a large surface area, high electrical conductivity, and significant mechanical strength. mdpi.commdpi.com
The modification of conventional electrodes, such as glassy carbon electrodes (GCE), with graphene or its derivatives (e.g., graphene oxide, reduced graphene oxide) has been shown to enhance the sensitivity and selectivity of electroanalytical methods for various organic molecules. nih.govnih.govresearchgate.net For indole compounds, which are known to be electroactive and readily oxidized at carbon-based electrodes, the use of graphene-modified electrodes can lead to several advantages. ankara.edu.trnih.gov These include a lower oxidation potential, which can reduce the energy required for the electrochemical reaction, and an increased peak current, which translates to a more sensitive measurement.
The enhanced performance of graphene-modified electrodes is attributed to the high electroactive surface area and the catalytic effect of graphene, which facilitates the electron transfer process between the electrode surface and the analyte. mdpi.com This is particularly beneficial for the detection of indole derivatives, where the electrochemical oxidation can sometimes be sluggish on unmodified electrodes. The porous structure of some graphene modifications can also lead to an increased accumulation of the analyte at the electrode surface, further amplifying the electrochemical signal.
While specific studies on this compound are not extensively documented, the principles established from research on other substituted indoles can be applied. The electrochemical oxidation of indole derivatives typically involves the transfer of one or more electrons and protons from the indole ring. nih.gov The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, is expected to facilitate this oxidation process.
Table 1: Comparison of Electrode Performance for the Detection of Indole Derivatives
| Electrode Type | Analyte | Linear Range (µM) | Limit of Detection (µM) | Reference |
| Bare Glassy Carbon Electrode | Indole-3-acetic acid | 10 - 100 | 5.0 | General Data |
| Graphene-Modified GCE | Indole-3-acetic acid | 0.1 - 50 | 0.05 | General Data |
| Carbon Nanotube-Modified Electrode | Tryptophan | 1 - 200 | 0.2 | General Data |
| Graphene-Polymer Composite Electrode | Serotonin | 0.05 - 80 | 0.01 | General Data |
Note: This table presents illustrative data based on published results for various indole derivatives to demonstrate the typical enhancements observed with modified electrodes. The values are not specific to this compound.
Electroanalytical Determination Methodologies in Research
The electroanalytical determination of indole derivatives is a significant area of research due to the biological and pharmaceutical importance of these compounds. ankara.edu.trijset.in Voltammetric techniques are among the most suitable and widely used methods for investigating the redox properties of organic molecules, including indoles. ankara.edu.trijset.in These methods offer advantages such as high sensitivity, rapid analysis, and relatively low instrumentation cost.
Commonly employed voltammetric techniques for the determination of indole derivatives include:
Cyclic Voltammetry (CV): This technique is primarily used to study the electrochemical behavior of a compound, such as its oxidation and reduction potentials and the reversibility of the electron transfer process. For indole derivatives, CV at a suitable electrode can reveal the characteristic oxidation peaks. nih.gov
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantitative analysis. It offers better resolution and lower detection limits compared to CV by minimizing the background current. ankara.edu.tr
Square-Wave Voltammetry (SWV): SWV is another sensitive voltammetric technique that allows for rapid analysis, making it suitable for high-throughput screening. nih.gov
The choice of the working electrode is crucial in the development of an electroanalytical method. While unmodified carbon-based electrodes like glassy carbon and pencil graphite electrodes can be used for the determination of indoles, their performance can be significantly improved through modification. nih.govmdpi.com As discussed in the previous section, graphene-based modifications have shown great promise in enhancing the analytical performance for the detection of various organic compounds. nih.govnih.gov
The development of an electroanalytical method for a specific indole derivative, such as this compound, would typically involve the following steps:
Investigation of Electrochemical Behavior: Using cyclic voltammetry to study the oxidation (and potentially reduction) of the compound at different electrodes (e.g., bare GCE vs. graphene-modified GCE) and in various supporting electrolytes and pH conditions.
Optimization of Experimental Parameters: Optimizing parameters for a sensitive quantitative technique like DPV or SWV. This includes optimizing the pulse amplitude, pulse width, and scan rate.
Calibration and Validation: Constructing a calibration curve by measuring the electrochemical response at different concentrations of the analyte. The method would then be validated in terms of its linearity, sensitivity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 2: Key Parameters in Electroanalytical Methodologies for Indole Derivatives
| Parameter | Description | Typical Range/Value for Indole Derivatives |
| Working Electrode | The electrode at which the electrochemical reaction of interest occurs. | Glassy Carbon, Pencil Graphite, Graphene-Modified Electrodes |
| Reference Electrode | An electrode with a stable and well-known electrode potential. | Saturated Calomel Electrode (SCE), Ag/AgCl |
| Supporting Electrolyte | An inert electrolyte added to the solution to increase conductivity and minimize migration effects. | Phosphate Buffer Solution (PBS), Acetate Buffer |
| pH | The acidity or basicity of the solution, which can significantly affect the electrochemical behavior of indole derivatives. | Typically in the physiological pH range (e.g., 4.0 - 8.0) |
| Scan Rate (in CV) | The rate at which the potential is swept. It provides information about the kinetics of the electrode reaction. | 10 - 200 mV/s |
| Oxidation Potential | The potential at which the indole derivative undergoes oxidation. | +0.6 to +1.2 V (vs. SCE/Ag/AgCl), depending on substituents and pH |
The application of these advanced electroanalytical methodologies in research allows for the sensitive and selective determination of indole compounds in various matrices, which is crucial for pharmaceutical analysis, environmental monitoring, and biological studies. ankara.edu.trresearchgate.net
Applications of 3 Ethyl 2 Methyl 1h Indole and Its Derivatives in Scientific Research
Role as Synthetic Intermediates in Complex Organic Synthesis
The indole (B1671886) nucleus is a privileged structure, frequently incorporated into the design of complex organic molecules. researchgate.net Derivatives of 3-ethyl-2-methyl-1H-indole serve as valuable synthetic intermediates, providing a pre-functionalized core that facilitates the efficient construction of more elaborate molecular architectures.
The indole motif is a key structural component in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. researchgate.netresearchgate.net Synthetic chemists often utilize functionalized indoles as starting materials or key intermediates to construct these complex natural targets. For instance, derivatives of 1H-indole-2-acetic acid are common in naturally occurring indoline (B122111) alkaloids and have served as crucial intermediates in the total syntheses of several natural products and pharmaceutical agents. nih.gov The presence of alkyl substituents at the C2 and C3 positions, such as in this compound, provides steric and electronic properties that can be exploited in multi-step synthetic sequences, guiding reactivity and influencing the final conformation of the target molecule. The development of synthetic methods, such as transition-metal-catalyzed reactions, has provided powerful and practical strategies for constructing and modifying the indole skeleton for these purposes. researchgate.net
The application of indole derivatives extends beyond biology into the realm of materials science. The electron-rich nature of the indole ring system makes it an excellent component for organic electronic materials. Specifically, indole-based "push-pull" chromophores, where the indole acts as an electron donor connected to an electron acceptor through a conjugated system, are of significant interest for optoelectronic applications like organic solar cells and OLEDs. nih.gov
The functionalization of the indole core is critical for tuning the material's electronic properties. N-alkyl indole derivatives can be used to activate alkynes for cycloaddition-retroelectrocyclization reactions to create these chromophores. nih.gov The introduction of substituents like the ethyl and methyl groups at the 2- and 3-positions can modulate the highest occupied molecular orbital (HOMO) energy level, influencing the intramolecular charge-transfer characteristics and, consequently, the absorption and emission spectra of the resulting material. This tunability allows for the rational design of advanced materials with tailored optoelectronic properties.
Investigation of Molecular Interactions in Biological Systems (In Vitro and In Silico)
Derivatives based on the indole scaffold are instrumental in probing and modulating biological systems. Their structural similarity to endogenous molecules, such as the neurotransmitter serotonin, allows them to interact with a wide range of biological targets, including enzymes and receptors. mdpi.com
Aldose reductase (ALR2) is an enzyme in the polyol pathway that converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. nih.gov Consequently, aldose reductase inhibitors (ARIs) are a promising therapeutic approach. nih.gov
Substituted indoles have been extensively investigated as a class of ALR2 inhibitors. nih.gov Research has shown that the indole scaffold can serve as a template for designing potent and selective inhibitors. The specific substitutions on the indole ring are critical for inhibitory activity and selectivity against the closely related aldehyde reductase (ALR1) enzyme, the inhibition of which can lead to undesirable side effects. openmedicinalchemistryjournal.com For example, studies on various indole-thiosemicarbazone derivatives have demonstrated significant inhibition of both ALR1 and ALR2, with certain substitution patterns leading to enhanced selectivity for the target ALR2 enzyme. researchgate.net
| Compound Series | Example Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |
|---|---|---|---|---|
| Indole-based Bifunctional Antioxidants/ARIs | Compound 3e | Aldose Reductase (ALR2) | Micromolar range | Selectivity factor of 381 over ALR1 |
| Indole-based Bifunctional Antioxidants/ARIs | Compound 3f | Aldose Reductase (ALR2) | Micromolar range | Selectivity factor of 792 over ALR1 |
| Indole-thiosemicarbazones | Compound 3f | Aldose Reductase (ALR2) | 0.42 µM | Most active and selective for ALR2 in its series |
| Spirobenzopyran Scaffold | Sorbinil | Aldehyde Reductase (ALR1) | 0.029 µM | Significantly inhibits ALR1 |
This table presents selected data on the inhibition of aldose and aldehyde reductases by various indole-related compounds, highlighting the importance of chemical structure for potency and selectivity. Data sourced from multiple studies. openmedicinalchemistryjournal.comnih.govresearchgate.net
The indole framework is a common feature in ligands designed to target various G-protein coupled receptors (GPCRs) and other receptor systems. Researchers synthesize libraries of indole derivatives to explore structure-activity relationships (SAR) and to identify ligands with high affinity and selectivity for specific receptor subtypes. A prominent example is the development of synthetic cannabinoids, where the indole core is a key structural element for binding to cannabinoid receptors CB1 and CB2. nih.gov
Studies on 3-(indanoyl)indoles have shown that modifications to the indole core, including substitutions at the N1, C2, and other positions, profoundly impact binding affinity and selectivity. For instance, adding a methyl group at the C2 position of the indole ring was found to improve selectivity for the CB2 receptor. nih.gov While the N1-pentyl chain is common, exploring other alkyl and functional groups allows for a detailed mapping of the receptor's binding pocket. Competitive radioligand binding assays are used to determine the binding affinity (Ki) of these novel compounds, providing crucial data for understanding the molecular interactions that govern ligand recognition. nih.govnih.gov
| Compound | N1-Substituent | C2-Substituent | hCB1 Binding Affinity (Ki, nM) | hCB2 Binding Affinity (Ki, nM) | Selectivity Index (SI = Ki CB1/Ki CB2) |
|---|---|---|---|---|---|
| GBD-002 | Pentyl | H | 1.46 ± 0.49 | 1.36 ± 0.52 | 1.1 |
| GBD-003 | Pentyl | H | 38.8 ± 19.8 | 4.9 ± 0.2 | 7.9 |
| Compound 26 | Propyl | H | >1000 | 35.5 ± 4.5 | >28 |
| Compound 27 | Butyl | H | 145 ± 40 | 10.3 ± 1.2 | 14.1 |
| Compound 29 | Isobutyl | H | >1000 | 57.3 ± 1.2 | >17.5 |
This table illustrates the structure-activity relationships of 3-(indanoyl)indole derivatives as cannabinoid receptor ligands. The data highlights how small changes to the indole substituents can significantly alter binding affinity and selectivity for CB1 and CB2 receptors. nih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure can be decorated with various functional groups to create high-affinity ligands for numerous, structurally distinct biological targets. nih.govresearchgate.net This versatility makes it an ideal starting point for the design of chemical probes and potential drug candidates in chemical biology.
The indole ring mimics the structure of the side chain of the amino acid tryptophan, allowing it to participate in key biological interactions such as hydrogen bonding and π-stacking. researchgate.net This inherent bio-compatibility has led to its incorporation into a wide array of approved drugs and clinical candidates. nih.govmdpi.com For example, the indolyl quinoline (B57606) moiety 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) was reported to arrest cell growth in non-small cell lung cancer cells. nih.govmdpi.com Researchers utilize the this compound core and related structures as a foundational scaffold, systematically modifying substituents to optimize interactions with a target protein, thereby developing potent and selective chemical tools to study biological processes.
Materials Science Applications
The unique chemical structure of the indole ring, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, imparts valuable properties to its derivatives, making them significant in various fields of materials science. The electron-rich nature of the indole nucleus, coupled with its planarity and ability to participate in hydrogen bonding, allows for the development of novel materials with tailored functionalities. Derivatives of this compound are subjects of research in areas ranging from advanced electronic materials to protective coatings.
Optoelectronic Properties for Organic Light-Emitting Diodes and Sensors
The inherent photophysical properties of the indole scaffold make its derivatives promising candidates for optoelectronic applications. Indole-containing compounds often exhibit strong fluorescence in solution, a characteristic that is fundamental to their use in sensing and light-emitting technologies. nih.gov The electronic behavior of these molecules can be fine-tuned by attaching different functional groups to the indole core, altering their absorption and emission spectra.
Indole derivatives have been successfully designed as fluorescent chemosensors for the detection of various analytes, including metal ions and changes in pH. nih.govresearchgate.net These sensors operate through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of an ion to the indole-based molecule enhances its fluorescence intensity. mdpi.com For example, novel sensors have been developed for the selective detection of ions such as Fe²⁺, Fe³⁺, Zn²⁺, and F⁻ in aqueous solutions. researchgate.netmdpi.comacs.org The interaction between the heteroatoms (N, O, S) in the sensor's structure and the target analyte produces a measurable optical signal, often a visible color change or a turn-on/turn-off fluorescent response. researchgate.net One such sensor, an indole-based hydrazone, demonstrated high selectivity for fluoride (B91410) (F⁻) ions with a low detection limit of 8.69 × 10⁻⁸ M. acs.org
| Indole Derivative | Target Analyte | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Indole Hydrazone (SM-3) | Fluoride (F⁻) | 8.69 × 10⁻⁸ M | Colorimetric/Fluorometric |
| 2-(1H-indol-3-yl)acetohydrazide and salicylaldehyde (B1680747) condensate (IH-Sal) | Zinc (Zn²⁺) | 0.41 μM | Chelation-Enhanced Fluorescence (CHEF) |
| 2,3,3-trimethyl-3H-benzo[e]indole based probe (H4) | pH (H⁺) | pKa = 4.3 | Intramolecular Charge Transfer (ICT) |
In the realm of Organic Light-Emitting Diodes (OLEDs), the indole moiety serves as a critical building block for constructing more complex, high-performance materials. researchgate.netresearchgate.net While simple indoles are not typically used as the primary emitters, their rigid and electron-donating structure is incorporated into larger molecular architectures, such as indolocarbazoles, to create efficient host and emitter materials. researchgate.net The fused, rigid structure of compounds like indolo[3,2,1‐jk]carbazole (ICz) enhances thermal stability and leads to specific frontier molecular orbital distributions that are beneficial for OLED performance. researchgate.net These complex derivatives have been used to develop highly efficient thermally activated delayed fluorescence (TADF) emitters, which can achieve high color purity and external quantum efficiencies exceeding 30%. researchgate.net The strategic integration of the indole unit helps in creating materials with bright emission and suppressed fluorescence concentration quenching, which are crucial for developing high-efficiency red OLEDs. researchgate.net
Corrosion Inhibition Studies and Mechanisms
Derivatives of this compound are investigated as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.net
The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. The indole ring, with its high electron density due to π-electrons and the nitrogen heteroatom, plays a crucial role in this process. mdpi.com These molecules can adsorb onto the metal surface through two primary modes: physisorption, which involves electrostatic interactions between the charged molecule and the metal, and chemisorption, which involves the sharing of electrons between the inhibitor and the metal's vacant d-orbitals, forming a coordinate-type bond. scielo.org.mx
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. Research on compounds structurally similar to this compound, like 2-methylindole (B41428), has shown high inhibition efficiencies. researchgate.net For instance, 2-methylindole achieved a maximum inhibition efficiency of 94% at a concentration of 1 mM in a 1 M HCl solution. researchgate.net Potentiodynamic polarization studies often reveal that these indole derivatives act as mixed-type inhibitors. mdpi.comresearchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. mdpi.comnih.gov This is evidenced by a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr) that is typically less than 85 mV. mdpi.com
The formation of the protective film is further confirmed by EIS, where an increase in charge-transfer resistance (R_ct) and a decrease in double-layer capacitance (C_dl) are observed upon the addition of the inhibitor. scielo.org.mx This indicates that the inhibitor molecules are displacing water molecules at the metal-solution interface, thereby reducing the rate of corrosion. scielo.org.mx The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm model. researchgate.net
| Inhibitor | Concentration (mM) | Corrosion Potential (E_corr vs Ag/AgCl) | Corrosion Current Density (i_corr, μA/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|
| Blank (No Inhibitor) | - | -474 mV | 1170 | - |
| 2-Methylindole | 0.01 | -480 mV | 361 | 69% |
| 0.1 | -483 mV | 133 | 89% | |
| 0.5 | -489 mV | 80 | 93% | |
| 1.0 | -493 mV | 70 | 94% | |
| Indole-3-carbaldehyde | 0.01 | -480 mV | 312 | 73% |
| 0.1 | -484 mV | 105 | 91% | |
| 0.5 | -488 mV | 65 | 94% | |
| 1.0 | -491 mV | 55 | 95% |
Data adapted from studies on structurally similar indole derivatives. researchgate.net
Future Directions in Research on 3 Ethyl 2 Methyl 1h Indole
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 3-ethyl-2-methyl-1H-indole and its derivatives is intrinsically linked to the principles of green chemistry. Current research trends point towards the development of methodologies that are not only efficient but also environmentally benign. A significant area of focus is the utilization of nanocatalysts, which offer high surface-to-volume ratios and can lead to milder reaction conditions and improved yields. researchgate.netajgreenchem.com The exploration of magnetic nanoparticles, in particular, presents a promising avenue for catalyst recovery and reuse, a key aspect of sustainable synthesis. researchgate.net
Furthermore, the development of one-pot multicomponent reactions is anticipated to streamline the synthesis of complex indole (B1671886) derivatives, reducing the number of intermediate purification steps and minimizing solvent waste. researchgate.net Green solvents, such as water and ionic liquids, are also being increasingly investigated as alternatives to traditional volatile organic compounds. mdpi.com These approaches, combined with energy-efficient techniques like microwave-assisted synthesis, are expected to pave the way for more economical and ecologically sound production of this compound and its analogs.
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of the indole core is well-documented, the specific influence of the 2-methyl and 3-ethyl substituents on the reactivity of this compound warrants deeper investigation. Future research will likely focus on uncovering novel reactivity patterns, particularly in the realm of cycloaddition reactions. The electron-rich nature of the indole ring makes it a suitable partner in various cycloaddition processes, such as [3+2] and [3+3] cycloadditions, which can lead to the rapid construction of complex polycyclic architectures. uchicago.edunih.gov The steric and electronic effects of the alkyl groups at the 2 and 3 positions could offer unique regioselectivity and stereoselectivity in these reactions.
Moreover, a systematic exploration of electrophilic and nucleophilic substitution reactions at various positions of the this compound nucleus is necessary. uni-muenchen.de Understanding how the existing substituents direct incoming reagents will be crucial for the rational design and synthesis of new derivatives with tailored properties. The development of novel multicomponent reactions involving this scaffold also holds the potential to unlock unprecedented chemical transformations and provide access to diverse molecular libraries.
Advanced Spectroscopic Characterization of Novel Derivatives
As new synthetic methods and reactivity patterns for this compound are discovered, the comprehensive characterization of the resulting novel derivatives will be paramount. Advanced spectroscopic techniques will play a central role in elucidating their precise molecular structures. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), will be indispensable for unambiguous assignment of proton and carbon signals, especially in complex derivatives. libretexts.orgyoutube.comsdsu.eduscience.govepfl.ch
High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. mdpi.com Furthermore, techniques like Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy will provide valuable information about the functional groups present and the electronic properties of the molecules. derpharmachemica.com The collective data from these advanced spectroscopic methods will be essential for building a comprehensive library of characterized this compound derivatives, facilitating their further study and application.
Deeper Computational Insights into Molecular Dynamics and Reactivity
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the molecular behavior of this compound. Density Functional Theory (DFT) studies are expected to be instrumental in elucidating its electronic structure, predicting its reactivity towards various reagents, and rationalizing experimentally observed outcomes. researchgate.netnih.gov DFT calculations can provide insights into orbital energies (HOMO-LUMO), electrostatic potential surfaces, and reaction mechanisms, thereby guiding the design of new synthetic strategies and the prediction of novel reactivity. researchgate.net
Molecular dynamics (MD) simulations will be crucial for exploring the conformational landscape and dynamic behavior of this compound and its derivatives. rsc.org By simulating the movement of atoms over time, MD can provide valuable information about molecular flexibility, intermolecular interactions, and the stability of different conformations. This understanding is particularly important for predicting how these molecules might interact with biological targets or self-assemble in materials science applications.
Expanding Applications in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound make it a promising candidate for a variety of emerging applications in chemical science. In the field of materials science, indole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). researchgate.netuniss.itresearchgate.netjmaterenvironsci.comnih.gov The tunable photophysical properties of the indole scaffold suggest that carefully designed derivatives of this compound could serve as efficient emitters or host materials in next-generation display and lighting technologies.
Q & A
Basic Questions
Q. What are the common synthetic methodologies for preparing 3-ethyl-2-methyl-1H-indole derivatives?
- Answer : A widely used approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can react with terminal alkynes in PEG-400/DMF solvent systems, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) to yield derivatives in moderate yields (42%) . Alternative methods include [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes, achieving yields up to 78% under optimized conditions (PE:EA = 10:1) .
Q. Which characterization techniques are critical for confirming the structure of this compound analogs?
- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and purity. For instance, ¹H NMR chemical shifts at δ 8.28 (s, 1H) and 7.76 (d, J = 7.9 Hz) confirm indole ring protons, while ¹⁹F NMR at δ -112.5 ppm validates fluorine substitution . High-resolution mass spectrometry (HRMS) and TLC are complementary for assessing molecular weight and reaction progress .
Q. How are crystallographic tools like SHELX and ORTEP-3 applied in structural analysis of indole derivatives?
- Answer : SHELX programs (e.g., SHELXL) refine small-molecule crystal structures using intensity data, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters. These tools are critical for resolving bond angles and torsional strain in indole derivatives, particularly when analyzing steric effects from ethyl/methyl substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?
- Answer : Catalyst choice and temperature are pivotal. For example, iodine (10 mol%) in MeCN at 40°C achieves 98% yield in electrophilic substitutions, whereas FeCl₃ under the same conditions yields only 67%. Systematic screening via Design of Experiments (DoE) can identify optimal solvent-catalyst pairs .
Q. What strategies resolve contradictory data in reaction yields or spectroscopic results for indole derivatives?
- Answer : Contradictions often arise from impurities or competing reaction pathways. For example, conflicting ¹³C NMR signals may require recrystallization (e.g., DMF/acetic acid mixtures) or alternative purification (e.g., size-exclusion chromatography). Cross-validation with HRMS and X-ray diffraction (e.g., SHELXD) is recommended .
Q. How do structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?
- Answer : Substituent positioning (e.g., 5-fluoro vs. 5-nitro) significantly impacts bioactivity. For instance, 5-fluoro-1H-indole-2,3-dione derivatives exhibit enhanced antimicrobial activity compared to nitro analogs. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like bacterial enoyl-ACP reductases .
Q. What computational methods predict the physicochemical properties of novel this compound derivatives?
- Answer : Tools like ACD/Labs Percepta calculate logP, pKa, and solubility using QSPR models. For example, 3-(2-acetamidoethyl)-5-methoxy-1H-indole has a predicted logP of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Q. How do Pd- and Rh-mediated cross-coupling methods compare in synthesizing 2-aryl-substituted indoles?
- Answer : Pd-catalyzed Suzuki-Miyaura couplings typically offer higher yields (75–90%) for aryl boronic acids, while Rh complexes enable C–H activation at sterically hindered positions. However, Rh methods require stringent anhydrous conditions and are less scalable .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
